Cas no 20485-39-6 (Ethyl 4-methyloxazole-5-carboxylate)
Ethyl 4-methyloxazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 4-methyloxazole-5-carboxylate
- 4-Methyl-oxazole-5-carboxylic acid ethyl ester
- 4-Methyloxazole-5-Carboxylic Acid Ethyl Ester
- ethyl 4-methyl-1,3-oxazole-5-carboxylate
- 4-methyl-5-oxazolecarboxylic acid ethyl ester
- 4-methyl-oxazol-5-carboxylic acid ethyl ester
- 4-methyloxazole-5-formic acid ethyl ester
- 5-Ethoxycarbonyl-4-methyloxazole
- 5-Oxazolecarboxylic acid,4-methyl-,ethyl ester
- ethyl 4-methyl-5-oxazolecarboxylate
- ethyl4-methyloxazole-5-carboxylate
- 5-Oxazolecarboxylic acid, 4-methyl-, ethyl ester
- XNMORZSEENWFLI-UHFFFAOYSA-N
- ZERO/005693
- 4-methyl-5-carbethoxyoxazole
- SCHE
- 4-methyloxazole-5-carboxylic acid ethyl ester, AldrichCPR
- AM100485
- SY045455
- EC 243-848-9
- PS-4549
- AB02449
- InChI=1/C7H9NO3/c1-3-10-7(9)6-5(2)8-4-11-6/h4H,3H2,1-2H
- SCHEMBL2139059
- EINECS 243-848-9
- AC-27135
- NS00008333
- DTXSID40174451
- IKW37IL2S5
- EN300-27662
- J-013351
- E1270
- FT-0638003
- 20485-39-6
- 5-(Ethoxycarbonyl)-4-methyl-1,3-oxazole
- Z240985414
- ethyl 4-methyl-oxazole-5-carboxylate
- Ethyl 4-methyl-1,3-oxazole-5-carboxylate #
- UNII-IKW37IL2S5
- A4457
- CS-W019582
- MFCD00062573
- AKOS005620159
- STK784047
- oxazole, 5-ethoxycarbonyl-4-methyl-
- DB-011552
-
- MDL: MFCD00062573
- Inchi: 1S/C7H9NO3/c1-3-10-7(9)6-5(2)8-4-11-6/h4H,3H2,1-2H3
- InChI Key: XNMORZSEENWFLI-UHFFFAOYSA-N
- SMILES: O(C(C1=C(C)N=CO1)=O)CC
Computed Properties
- Exact Mass: 155.05800
- Monoisotopic Mass: 155.058
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.3
- XLogP3: 1.3
Experimental Properties
- Density: 1.139
- Melting Point: 32-38 °C
- Boiling Point: 62°C/1.5mmHg(lit.)
- Flash Point: 96.1°C
- Refractive Index: 1.4680 to 1.4720
- PSA: 52.33000
- LogP: 1.15970
Ethyl 4-methyloxazole-5-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P280;P302+P352;P304+P340;P305+P351+P338;P312
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,2-8°C
Ethyl 4-methyloxazole-5-carboxylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 4-methyloxazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E1270-1G |
Ethyl 4-Methyloxazole-5-carboxylate |
20485-39-6 | >96.0%(GC) | 1g |
¥985.00 | 2023-09-08 | |
| AstaTech | 50174-1/G |
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| AstaTech | 50174-5/G |
ETHYL 4-METHYLOXAZOLE-5-CARBOXYLATE |
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$149 | 2023-09-17 | |
| AstaTech | 50174-10/G |
ETHYL 4-METHYLOXAZOLE-5-CARBOXYLATE |
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$226 | 2023-09-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E839203-1g |
Ethyl 4-methyloxazole-5-carboxylate |
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| Fluorochem | 015703-250mg |
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20485-39-6 | 97% | 250mg |
£17.00 | 2022-03-01 | |
| Fluorochem | 015703-1g |
4-Methyl-oxazole-5-carboxylic acid ethyl ester |
20485-39-6 | 97% | 1g |
£34.00 | 2022-03-01 | |
| Fluorochem | 015703-5g |
4-Methyl-oxazole-5-carboxylic acid ethyl ester |
20485-39-6 | 97% | 5g |
£100.00 | 2022-03-01 | |
| Fluorochem | 015703-10g |
4-Methyl-oxazole-5-carboxylic acid ethyl ester |
20485-39-6 | 97% | 10g |
£151.00 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD32588-100mg |
Ethyl 4-methyloxazole-5-carboxylate |
20485-39-6 | 97% | 100mg |
¥46.0 | 2022-03-01 |
Ethyl 4-methyloxazole-5-carboxylate Suppliers
Ethyl 4-methyloxazole-5-carboxylate Related Literature
-
Xurong Qin,Hu Liu,Dekun Qin,Qian Wu,Jingsong You,Dongbing Zhao,Qiang Guo,Xiaolei Huang,Jingbo Lan Chem. Sci. 2013 4 1964
Additional information on Ethyl 4-methyloxazole-5-carboxylate
Ethyl 4-methyloxazole-5-carboxylate (CAS No. 20485-39-6): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 4-methyloxazole-5-carboxylate, identified by the Chemical Abstracts Service Number (CAS No.) 20485-39-6, is a significant compound in the realm of pharmaceutical chemistry. This organic molecule, characterized by its oxazole ring system and ester functional group, has garnered considerable attention due to its versatile applications in drug development and synthetic chemistry. The oxazole moiety, a five-membered heterocyclic ring containing oxygen and nitrogen, is renowned for its presence in numerous bioactive molecules, making it a valuable scaffold for medicinal chemists.
The structural uniqueness of Ethyl 4-methyloxazole-5-carboxylate lies in its combination of a methyl-substituted oxazole ring and a carboxylate ester group. This configuration not only imparts specific electronic and steric properties but also opens up diverse synthetic pathways for the development of more complex pharmaceutical agents. The ester functionality, in particular, serves as a crucial handle for further chemical modifications, enabling the introduction of various pharmacophores or bioisosteres that can enhance drug efficacy and pharmacokinetic profiles.
In recent years, the demand for innovative therapeutic agents has spurred extensive research into novel heterocyclic compounds. Among these, oxazole derivatives have been extensively studied for their potential applications in treating a wide range of diseases, including infectious disorders, inflammatory conditions, and even certain types of cancer. The compound Ethyl 4-methyloxazole-5-carboxylate has emerged as a pivotal intermediate in synthesizing these advanced molecules. Its role in constructing more intricate scaffolds has been particularly highlighted in the development of next-generation antiviral and anticancer drugs.
The synthesis of Ethyl 4-methyloxazole-5-carboxylate typically involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. One common approach involves the condensation of methyl acetoacetate with appropriate electrophiles to form the oxazole core, followed by esterification to introduce the ethyl carboxylate group. These synthetic routes often leverage catalytic systems that enhance efficiency and selectivity, minimizing unwanted byproducts and optimizing yield.
Recent advancements in computational chemistry have further accelerated the discovery and optimization of molecules like Ethyl 4-methyloxazole-5-carboxylate. Molecular modeling techniques allow researchers to predict the binding modes of this compound with biological targets with remarkable accuracy. This has enabled the rational design of derivatives with improved binding affinities and reduced off-target effects. Such computational insights are invaluable in guiding experimental efforts and streamlining the drug discovery process.
The pharmaceutical industry has also embraced green chemistry principles in the synthesis of compounds like Ethyl 4-methyloxazole-5-carboxylate. Efforts are underway to develop more sustainable synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. For instance, solvent-free reactions or those utilizing biodegradable solvents are being explored to align with global environmental standards. These initiatives not only enhance cost-effectiveness but also contribute to a more sustainable pharmaceutical landscape.
In clinical research, derivatives of oxazole-containing compounds have shown promising results in preclinical studies. For example, certain analogs of Ethyl 4-methyloxazole-5-carboxylate have demonstrated potent antiviral activity against emerging pathogens by interfering with viral replication mechanisms. Similarly, studies suggest that modifications to this scaffold can yield compounds with enhanced anticancer properties by targeting specific enzymatic pathways involved in tumor growth. These findings underscore the therapeutic potential of oxazole derivatives and highlight the importance of compounds like Ethyl 4-methyloxazole-5-carboxylate as building blocks for future treatments.
The versatility of Ethyl 4-methyloxazole-5-carboxylate extends beyond its role as an intermediate; it also serves as a model compound for understanding fundamental chemical principles. Its reactivity patterns and interaction mechanisms provide valuable insights into how heterocyclic systems behave within biological environments. This knowledge is instrumental in designing molecules that can effectively modulate biological processes without adverse effects.
As research continues to evolve, new applications for Ethyl 4-methyloxazole-5-carboxylate are likely to emerge. Innovations in synthetic chemistry may unlock novel derivatives with tailored properties for specific therapeutic needs. Meanwhile, advancements in analytical techniques will enable more precise characterization of this compound and its derivatives, further enhancing our understanding of their mechanisms of action.
In conclusion, Ethyl 4-methyloxazole-5-carboxylate (CAS No. 20485-39-6) represents a cornerstone in modern pharmaceutical synthesis. Its unique structural features make it an indispensable tool for medicinal chemists seeking to develop innovative therapeutic agents. As research progresses and new methodologies are adopted, this compound will undoubtedly continue to play a pivotal role in advancing drug discovery and development across various therapeutic areas.
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